An In-depth Technical Guide to Benzo[c]phenanthren-5-ylboronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to Benzo[c]phenanthren-5-ylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Polycyclic Aromatic Hydrocarbon Chemistry
Benzo[c]phenanthren-5-ylboronic acid is a specialized organoboron compound that features a boronic acid functional group attached to the C5 position of the benzo[c]phenanthrene skeleton. This polycyclic aromatic hydrocarbon (PAH) framework is of significant interest in medicinal chemistry and materials science due to its unique structural and electronic properties. The presence of the boronic acid moiety makes this compound a versatile building block, primarily for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its utility lies in the ability to introduce the sterically demanding and electronically distinct benzo[c]phenanthrene unit into a wide array of molecular architectures, enabling the synthesis of novel drug candidates and advanced organic materials.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of Benzo[c]phenanthren-5-ylboronic acid is essential for its effective handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1155912-13-2 | |
| Molecular Formula | C₁₈H₁₃BO₂ | |
| Molecular Weight | 272.11 g/mol | |
| Appearance | Off-white to light yellow solid (presumed) | General knowledge of arylboronic acids |
| Melting Point | Not explicitly reported. Expected to be a high-melting solid, typical for large PAHs. | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like dioxane, toluene, and DMF. Limited solubility in water is anticipated. | |
| Stability | Arylboronic acids are generally stable to air and moisture but can undergo protodeboronation under certain conditions (e.g., strong acid or base, high temperatures). Storage in a cool, dry place is recommended. | General knowledge of arylboronic acids |
Synthesis of Benzo[c]phenanthren-5-ylboronic Acid
The synthesis of Benzo[c]phenanthren-5-ylboronic acid typically proceeds through a borylation reaction of a suitable benzo[c]phenanthrene precursor. A common and effective method is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of a halo-benzo[c]phenanthrene with a diboron reagent.
Proposed Synthetic Pathway: Miyaura Borylation
The most logical precursor for the synthesis is 5-bromobenzo[c]phenanthrene. The reaction proceeds via a catalytic cycle involving a palladium(0) species.
Caption: Proposed synthesis of Benzo[c]phenanthren-5-ylboronic acid via Miyaura borylation.
Experimental Protocol: A Representative Miyaura Borylation
The following is a generalized protocol based on standard Miyaura borylation procedures. Optimization of specific parameters may be required.
-
Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromobenzo[c]phenanthrene (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically potassium acetate (KOAc, 2-3 equiv).
-
Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane or toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification of Pinacol Ester: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude pinacol ester can be purified by column chromatography on silica gel.
-
Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a suitable solvent system (e.g., a mixture of acetone and water). Add an acid, such as hydrochloric acid, and stir the mixture at room temperature until the hydrolysis is complete (as monitored by TLC).
-
Isolation of Boronic Acid: Remove the organic solvent under reduced pressure. The precipitated solid can be collected by filtration, washed with cold water, and dried under vacuum to yield Benzo[c]phenanthren-5-ylboronic acid.
Chemical Reactivity and Applications
The primary utility of Benzo[c]phenanthren-5-ylboronic acid lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a new carbon-carbon bond between the C5 position of the benzo[c]phenanthrene core and a variety of electrophilic partners.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryls, vinylarenes, and other conjugated systems. In this reaction, Benzo[c]phenanthren-5-ylboronic acid is coupled with an organohalide or triflate in the presence of a palladium catalyst and a base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Practical Example: Synthesis of a Phenyl-Substituted Benzo[c]phenanthrene Derivative
A documented application of Benzo[c]phenanthren-5-ylboronic acid is in the synthesis of 1-phenyl-2-(5-benzo[c]phenanthren-4-ylphenyl)benzimidazole.
Reaction Scheme:
(Image of the reaction scheme showing Benzo[c]phenanthren-5-ylboronic acid reacting with 1-phenyl-2-(4-bromophenyl)benzimidazole to yield the coupled product)
Experimental Protocol:
-
Reaction Setup: To a suspension of 1-phenyl-2-(4-bromophenyl)benzimidazole (50 mmol), Benzo[c]phenanthren-5-ylboronic acid (55 mmol), and tripotassium phosphate (120 mmol) in a mixture of toluene (300 ml), dioxane (100 ml), and water (400 ml), add tri-o-tolylphosphine (3 mmol) and palladium(II) acetate (0.5 mmol) with vigorous stirring.
-
Reaction Conditions: Heat the mixture under reflux for 16 hours.
-
Isolation and Purification: After cooling, filter the precipitated solid. Wash the solid sequentially with toluene, a 1:1 (v:v) ethanol:water mixture, and finally with ethanol. Recrystallize the product from DMF to obtain 1-phenyl-2-(5-benzo[c]phenanthren-4-ylphenyl)benzimidazole.
This example highlights the utility of Benzo[c]phenanthren-5-ylboronic acid in constructing complex molecular architectures containing the benzo[c]phenanthrene motif, which are of interest in materials science for applications such as organic light-emitting diodes (OLEDs).
Spectroscopic Characterization
While specific, publicly available spectra for Benzo[c]phenanthren-5-ylboronic acid are not readily found in the literature, the expected NMR spectroscopic features can be predicted based on its structure and data from related compounds.
-
¹H NMR: The spectrum is expected to show a complex series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the benzo[c]phenanthrene core will exhibit characteristic splitting patterns due to coupling with neighboring protons. The two protons of the B(OH)₂ group will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR: The spectrum will display numerous signals in the aromatic region (typically δ 120-150 ppm). The carbon atom attached to the boron (C5) will have a characteristic chemical shift, which can be influenced by the electronic nature of the boronic acid group.
-
¹¹B NMR: This technique is particularly useful for characterizing organoboron compounds. A single resonance is expected for the boron atom, with a chemical shift that can provide information about its coordination state (trigonal planar vs. tetrahedral).
Commercial suppliers, such as Ambeed, indicate the availability of comprehensive analytical data (NMR, HPLC, LC-MS) for this compound, which can be requested for detailed characterization.
Safety, Handling, and Storage
As with all laboratory chemicals, Benzo[c]phenanthren-5-ylboronic acid should be handled with appropriate safety precautions.
-
Safety: Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Handling: Use standard laboratory techniques for handling solid reagents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. As arylboronic acids can be sensitive to prolonged exposure to heat and moisture, storage under an inert atmosphere is recommended for long-term stability.
Conclusion
Benzo[c]phenanthren-5-ylboronic acid is a valuable and specialized reagent in organic synthesis. Its key role as a precursor to complex polycyclic aromatic systems via the Suzuki-Miyaura coupling makes it an important tool for researchers in drug discovery and materials science. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for its successful application in the laboratory. While detailed experimental data for some of its properties are not widely published, the general principles of boronic acid chemistry provide a strong foundation for its use in the synthesis of novel and functional molecules.
References
- Recent advances in the synthesis of multiple helicenes. Organic & Biomolecular Chemistry.
- Benzo[c]phenanthren-5-ylboronic acid (CAS 1155912-13-2). BoronPharm.
- 1155912-13-2 | Benzo[c]phenanthren-5-ylboronic acid. Ambeed.
-
Physicochemical and Electronic Properties of Cationic[1]Helicenes: from Chemical and Electrochemical Stabilities to Far-Red (Polarized) Luminescence. Chemistry – A European Journal.
- 5-Bromobenzo[c]phenanthrene | 89523-51-3. Benchchem.
- Benzo[g]chrysen-6-ylboronic acid.
- 1H-Imidazole-4,5-diol, 4,5-dihydro-4,5-dimethyl-2-(3... - CAS号查询.
- 98-80-6|Phenylboronic acid|BLD Pharm.
- A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry.
-
B ← N Lewis pair fusion of[1]helicene: one way to integrate circularly polarized luminescence with two-photon absorption. Nature Communications.
- Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes. Beilstein Journal of Organic Chemistry.
- Boron‐Doped Polycyclic Aromatic Hydrocarbons: Synthesis and Functional Properties.
- Miyaura borylation of 5c for the synthesis of ester 4c.
- Boron-containing helicenes as new generation of chiral materials: opportunities and challenges of leaving the fl
-
Synthesis, Characterization, and Chiroptical Properties of[1]Helicene-Containing Nanographenes from the Modification of Axially Chiral Arenes. The Journal of Organic Chemistry.
- Structural and Spectroscopic Properties of an Aliphatic Boronic Acid Studied by Combination of Experimental and Theoretical Methods. The Journal of Physical Chemistry A.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
- Miyaura Boryl
- Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry.
- Miyaura Borylation Reaction. Organic Chemistry Portal.
- 5-fluorobenzo[c]phenanthrene.
- Novel 5,8-diazabenzo[c]phenanthrenes: Synthesis and mutagenicity. Journal of Pharmacy and Pharmacology.
- Spectroscopic properties of polycyclic aromatic hydrocarbons (PAHs)
- Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Beilstein Journal of Organic Chemistry.
- Fully fused boron-doped polycyclic aromatic hydrocarbons: their synthesis, structure–property relationships, and self-assembly behavior in aqueous media. Chemical Science.
- Name B. BoronPharm.
- 台州南峰药物研究所公司信息. ChemicalBook.
